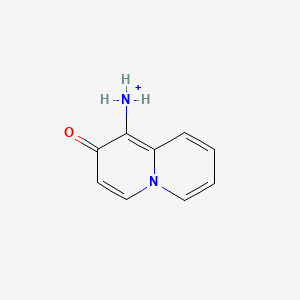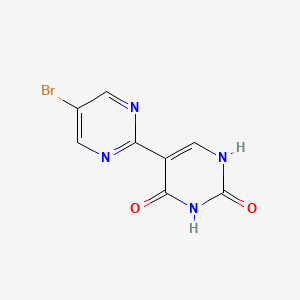
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylumbelliferyl 7-phosphate sodium is a chemical compound known for its application as a substrate in biochemical assays. It is particularly used for the discrimination of erythrocyte acid phosphatase isoenzymes . This compound is characterized by the presence of a trifluoromethyl group attached to the umbelliferone structure, which is further phosphorylated and combined with sodium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylumbelliferyl 7-phosphate sodium typically involves the following steps:
Starting Material: The synthesis begins with umbelliferone, a naturally occurring compound.
Trifluoromethylation: The umbelliferone is subjected to trifluoromethylation using a suitable trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.
Phosphorylation: The trifluoromethylated umbelliferone is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid in the presence of a base.
Sodium Salt Formation: The final step involves the neutralization of the phosphorylated product with sodium hydroxide to form the sodium salt of 4-Trifluoromethylumbelliferyl 7-phosphate.
Industrial Production Methods
In an industrial setting, the production of 4-Trifluoromethylumbelliferyl 7-phosphate sodium may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, filtration, and chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
4-Trifluoromethylumbelliferyl 7-phosphate sodium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-Trifluoromethylumbelliferone and inorganic phosphate.
Oxidation: It can undergo oxidation reactions, particularly at the trifluoromethyl group, under the influence of strong oxidizing agents.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 4-Trifluoromethylumbelliferone and inorganic phosphate.
Oxidation: Oxidized derivatives of 4-Trifluoromethylumbelliferyl 7-phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Trifluoromethylumbelliferyl 7-phosphate sodium has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate for the detection and quantification of acid phosphatase activity in biological samples.
Molecular Biology: Employed in enzyme assays to study enzyme kinetics and inhibition.
Medical Diagnostics: Utilized in diagnostic kits for the detection of specific enzyme activities in clinical samples.
Pharmaceutical Research: Applied in drug discovery and development to screen for enzyme inhibitors or activators.
Industrial Applications: Used in quality control processes to monitor enzyme activities in various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethylumbelliferyl 7-phosphate sodium involves its hydrolysis by acid phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate group, resulting in the release of 4-Trifluoromethylumbelliferone, which is a fluorescent compound. The fluorescence can be measured to quantify the enzyme activity. The molecular targets are the active sites of acid phosphatase enzymes, and the pathway involves the enzymatic hydrolysis of the phosphate ester bond.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl Phosphate: Another fluorogenic substrate used for detecting phosphatase activity.
4-Nitrophenyl Phosphate: A chromogenic substrate for phosphatase assays.
6,8-Difluoro-4-Methylumbelliferyl Phosphate: A similar compound with different fluorogenic properties.
Uniqueness
4-Trifluoromethylumbelliferyl 7-phosphate sodium is unique due to the presence of the trifluoromethyl group, which enhances its stability and fluorogenic properties. This makes it a highly sensitive and specific substrate for detecting acid phosphatase activity compared to other similar compounds.
Propiedades
Número CAS |
125440-96-2 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B1180474.png)


![3aH-pyrrolo[3,2-b]pyridin-2-ylacetonitrile](/img/structure/B1180478.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B1180488.png)

